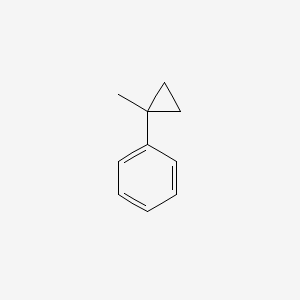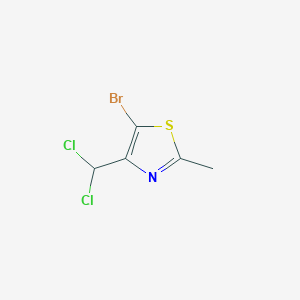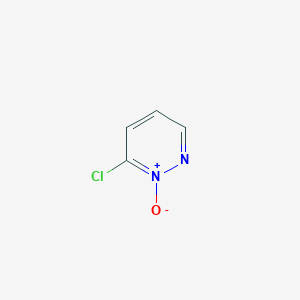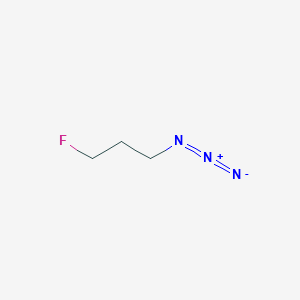
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a morpholino group at the 3rd position, and a hydroxyl group at the 1st position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Morpholino Group Addition: The morpholino group can be added through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline ring is replaced by the morpholino group.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the methoxy group or to convert the isoquinoline ring to a tetrahydroisoquinoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethyl sulfate, methyl iodide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and morpholino groups play a crucial role in binding to these targets, leading to conformational changes and subsequent biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one can be compared with other isoquinoline derivatives, such as:
6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but lacks the morpholino and hydroxyl groups, which may result in different biological activities.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a fully reduced isoquinoline ring, leading to different chemical reactivity and biological properties.
3-Morpholinoisoquinoline: Lacks the methoxy and hydroxyl groups, which may affect its binding affinity and specificity for biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H16N2O3/c1-18-11-2-3-12-10(8-11)9-13(15-14(12)17)16-4-6-19-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,15,17) |
InChI-Schlüssel |
DHFQQMCTPNILCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)



![2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol](/img/structure/B8590608.png)




![1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B8590631.png)
![1-[3,5-Bis(methylamino)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B8590635.png)



